2-Fluoro-N,N-dimethylpyridin-4-amine

Description

BenchChem offers high-quality 2-Fluoro-N,N-dimethylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-N,N-dimethylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

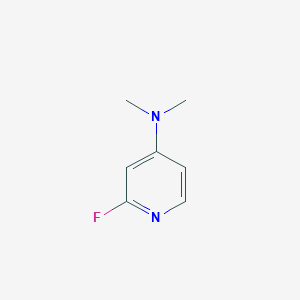

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYHAAZITLGHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479220 | |

| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849937-80-0 | |

| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine: A Technical Guide

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine, a valuable substituted pyridine derivative for applications in pharmaceutical and materials science research. The guide details a robust and efficient two-step synthetic pathway commencing from the commercially available starting material, 4-Amino-2-chloropyridine. The core of the synthesis relies on two fundamental transformations in heterocyclic chemistry: a nucleophilic aromatic substitution (SNAr) for halogen exchange, followed by an exhaustive N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, a detailed step-by-step experimental protocol, and critical safety considerations.

Introduction

2-Fluoro-N,N-dimethylpyridin-4-amine (CAS No. 849937-80-0) is a fluorinated analog of the well-known acylation catalyst 4-Dimethylaminopyridine (DMAP).[1][2][3] Its unique electronic properties, imparted by the electron-withdrawing fluorine atom at the 2-position, make it a versatile building block in medicinal chemistry for the development of novel therapeutics and functional materials. The strategic placement of the fluorine atom can significantly influence molecular properties such as metabolic stability, binding affinity, and membrane permeability, making this scaffold highly attractive for lead optimization in drug discovery programs.

This guide presents a validated synthetic protocol designed for both clarity and reproducibility, grounded in established principles of heterocyclic chemistry.

Mechanistic Rationale and Synthetic Strategy

The Principle of Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds

The synthetic approach is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions.[4] This is due to the electron-withdrawing nature of the ring nitrogen, which can effectively stabilize the negative charge of the anionic σ-complex (Meisenheimer intermediate) formed during the reaction.[4][5] The reaction generally proceeds via a two-step addition-elimination mechanism, where the initial addition of the nucleophile is often the rate-determining step.[5][6]

Selected Synthetic Pathway

The chosen pathway involves a two-step sequence starting from 4-Amino-2-chloropyridine:

-

Halogen Exchange (Halex) Reaction: The 2-chloro substituent is replaced by a fluorine atom using a fluoride salt. This SNAr reaction leverages the high reactivity of the 2-position and the ability of fluoride to displace other halogens.

-

Exhaustive N-Methylation: The primary amino group at the 4-position is converted to a dimethylamino group to yield the final product.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, 4-Amino-2-chloropyridine.[7][8]

Experimental Protocol

Step 1: Synthesis of 4-Amino-2-fluoropyridine

This step involves a halogen exchange reaction, a type of nucleophilic aromatic substitution. The chlorine atom at the 2-position of the pyridine ring is displaced by a fluoride ion.

Causality:

-

Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to effectively dissolve the pyridine substrate and the fluoride salt, facilitating the reaction at elevated temperatures.

-

Fluoride Source: Sodium fluoride is a common and cost-effective source of fluoride ions for this transformation.[9]

-

Temperature: High temperatures (e.g., 140 °C) are typically required to overcome the activation energy for the SNAr reaction on heteroaromatic systems.[9]

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-2-chloropyridine (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 3.5 mL per gram of substrate).

-

Add sodium fluoride (NaF, approx. 1.6 eq).[9]

-

Heat the reaction mixture to 140 °C and maintain for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.[9]

-

Upon completion, cool the mixture to approximately 80 °C.

-

Remove the DMF under reduced pressure.

-

To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium chloride (brine).

-

Transfer the mixture to a separatory funnel, shake vigorously, and separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield 4-Amino-2-fluoropyridine as a solid.[9]

Step 2: Synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine

This step achieves the exhaustive methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Causality:

-

Reagents: Formaldehyde serves as the source of the methyl groups, while formic acid acts as both a catalyst and the reducing agent. This avoids the use of more hazardous alkylating agents like methyl iodide or dimethyl sulfate.

-

Mechanism: The reaction proceeds through the formation of an imine intermediate between the primary amine and formaldehyde, which is then reduced by formic acid (via a hydride transfer) to the monomethylated amine. The process repeats to form the dimethylated product.

Procedure:

-

In a round-bottom flask, suspend 4-Amino-2-fluoropyridine (1.0 eq) in an aqueous solution of formaldehyde (37 wt. %, ~3.0 eq).

-

Add formic acid (98%, ~3.0 eq) dropwise to the suspension while stirring. The mixture may warm up.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully make it basic (pH > 9) by the slow addition of a saturated sodium hydroxide or sodium carbonate solution.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography to yield 2-Fluoro-N,N-dimethylpyridin-4-amine.

Data Summary and Visualization

Table 1: Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |

| 4-Amino-2-chloropyridine | 14432-12-3 | 128.56 | Starting Material |

| Sodium Fluoride | 7681-49-4 | 41.99 | Fluorinating Agent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Formaldehyde (37% aq.) | 50-00-0 | 30.03 | Methyl Source |

| Formic Acid | 64-18-6 | 46.03 | Reducing Agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | Drying Agent |

Table 2: Key Reaction Parameters and Expected Yields

| Step | Reaction | Key Parameters | Expected Yield |

| 1 | Halogen Exchange | 140 °C, 5-8 hours in DMF | ~90% (based on analogous reactions[9]) |

| 2 | N,N-Dimethylation | Reflux, 4-6 hours | 75-85% |

Synthetic Workflow Diagram

Sources

- 1. chemscene.com [chemscene.com]

- 2. 849937-80-0|2-Fluoro-N,N-dimethylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-氨基-2-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-N,N-dimethylpyridin-4-amine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1] 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS No. 849937-80-0) is a pyridine derivative of significant interest, combining the electronic effects of a fluorine atom with the strong electron-donating character of a dimethylamino group. This guide offers an in-depth exploration of its core physicochemical properties, providing researchers, scientists, and drug development professionals with a consolidated resource of known data, expert-driven estimations for uncharacterised properties, and detailed experimental protocols. While experimental data for this specific molecule is limited in the public domain, this document synthesizes information from structurally related analogues to provide a robust predictive framework.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental identifiers.

Caption: Chemical structure of 2-Fluoro-N,N-dimethylpyridin-4-amine.

Table 1: Core Identifiers for 2-Fluoro-N,N-dimethylpyridin-4-amine

| Identifier | Value | Source |

| CAS Number | 849937-80-0 | [2][3] |

| Molecular Formula | C₇H₉FN₂ | [2][3] |

| Molecular Weight | 140.16 g/mol | [2][3] |

| IUPAC Name | 2-Fluoro-N,N-dimethylpyridin-4-amine | [4] |

| SMILES | CN(C)C1=CC(=NC=C1)F | [3] |

Physicochemical Properties: Data and Estimations

A molecule's physicochemical properties are paramount to its behavior in both chemical and biological systems. This section presents a combination of computationally predicted data and expert estimations based on analogous structures, providing a comprehensive profile for 2-Fluoro-N,N-dimethylpyridin-4-amine.

Table 2: Summary of Physicochemical Properties

| Property | Value (Predicted/Estimated) | Rationale/Reference |

| Melting Point (°C) | ~80-90 (Estimated) | Based on the melting point of 4-Amino-2-fluoropyridine (83-88 °C).[5][6][7] The addition of two methyl groups may slightly alter crystal packing and melting point. |

| Boiling Point (°C) | >200 (Estimated) | The boiling point of the parent 2-fluoropyridine is ~126 °C.[8][9][10][11] The addition of the polar dimethylamino group will significantly increase the boiling point. For comparison, 4-Amino-2-fluoropyridine has a predicted boiling point of 264 °C.[7] |

| Solubility | Soluble in many organic solvents (e.g., methanol, chloroform, ethyl acetate). Moderately soluble in water. | The non-fluorinated analogue, 4-(Dimethylamino)pyridine (DMAP), is soluble in a wide range of organic solvents and moderately soluble in water.[12] The fluorine atom is unlikely to drastically alter this general solubility profile. |

| pKa (of conjugate acid) | 3.5 - 4.5 (Estimated) | The pKa of 2-fluoropyridine is very low (-0.44) due to the strong electron-withdrawing effect of fluorine.[9][11] The electron-donating dimethylamino group at the 4-position will increase the basicity of the ring nitrogen. The pKa of 4-Amino-2-fluoropyridine is predicted to be 3.76.[5][7] The N,N-dimethyl derivative is expected to have a similar or slightly higher pKa. |

| LogP | 1.2867 (Calculated) | [3] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Experimental Protocols for Property Determination

For researchers requiring definitive experimental values, the following section details standardized methodologies for the determination of key physicochemical properties.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2°C) is indicative of high purity.

Caption: Workflow for melting point determination.

Detailed Methodology:

-

Sample Preparation: A small amount of the crystalline solid is ground into a fine powder. This powder is then packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer and a viewing lens.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[13]

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property. The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of liquid.

Detailed Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating and Observation: The heating bath is gently heated. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.

Caption: A simplified workflow for solubility classification.

Detailed Methodology:

-

Water Solubility: A small amount of the compound (approx. 25 mg) is added to a test tube containing 0.75 mL of water. The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble.

-

Aqueous Base Solubility: If the compound is insoluble in water, its solubility in 5% aqueous sodium hydroxide is tested. Solubility in NaOH suggests the presence of an acidic functional group.

-

Aqueous Acid Solubility: If the compound is insoluble in both water and aqueous base, its solubility in 5% aqueous hydrochloric acid is tested. Solubility in HCl is a strong indicator of a basic functional group, such as an amine.[15]

pKa Determination

The pKa is a quantitative measure of a compound's acidity or basicity and is critical for understanding its ionization state at a given pH. Potentiometric titration is a highly accurate method for its determination.

Detailed Methodology:

-

Sample Preparation: A solution of the compound with a precisely known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[16]

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The pyridine ring protons will appear in the aromatic region (typically δ 6.5-8.5 ppm). The fluorine atom at the 2-position will cause downfield shifts for adjacent protons. We can expect to see two distinct signals for the protons at the 3- and 5-positions. These signals will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.

-

N,N-dimethyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups will be observed, likely in the range of δ 3.0-3.3 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: The six carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz, appearing as a doublet.[15] The other ring carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The carbon attached to the dimethylamino group (C4) will be shifted upfield due to the electron-donating effect of the nitrogen.

-

N,N-dimethyl Carbons: A single resonance for the two equivalent methyl carbons is expected around δ 40 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-F Stretch: A strong absorption band characteristic of the C-F bond stretch is expected in the region of 1250-1150 cm⁻¹.[17]

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region will be indicative of the pyridine ring vibrations.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

Illustrative Synthetic Approach

While a specific synthesis for 2-Fluoro-N,N-dimethylpyridin-4-amine is not detailed in the searched literature, a plausible and efficient route can be adapted from established methods for the synthesis of related 4-(dimethylamino)pyridine derivatives. A common approach involves the quaternization of a pyridine followed by amination.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-fluoropyridine CAS#: 18614-51-2 [amp.chemicalbook.com]

- 6. 4-Amino-2-fluoropyridine | 18614-51-2 [chemicalbook.com]

- 7. 4-Amino-2-fluoropyridine CAS#: 18614-51-2 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemwhat.com [chemwhat.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-N,N-dimethylpyridin-4-amine: A Core Building Block for Targeted Protein Degradation

Abstract: 2-Fluoro-N,N-dimethylpyridin-4-amine has emerged as a pivotal chemical intermediate in modern drug discovery, particularly in the synthesis of novel therapeutics for targeted protein degradation. Its unique structural and electronic properties, stemming from the interplay between the 2-fluoro substituent and the 4-dimethylamino group on the pyridine scaffold, make it a versatile and highly reactive building block. This guide provides an in-depth technical overview of its chemical identity, a robust synthetic strategy with mechanistic rationale, detailed analytical characterization, key applications in the development of PROTACs (Proteolysis Targeting Chimeras), and essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex bioactive molecules.

Chemical Identity and Physicochemical Properties

2-Fluoro-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative. The presence of a fluorine atom at the 2-position significantly modulates the electronic character of the pyridine ring, enhancing its reactivity in specific transformations crucial for medicinal chemistry.

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 849937-80-0 | [1][2] |

| Molecular Formula | C₇H₉FN₂ | [1][2] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| IUPAC Name | 2-fluoro-N,N-dimethylpyridin-4-amine | [1] |

| SMILES | CN(C)C1=CC(=NC=C1)F | [1] |

| Calculated LogP | 1.28 | [1] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Structural Representation:

Caption: 2D Structure of 2-Fluoro-N,N-dimethylpyridin-4-amine.

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a highly practical and scalable approach involves the methylation of a readily available precursor, 2-amino-4-fluoropyridine. This strategy is predicated on robust, well-understood chemical transformations.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-4-fluoropyridine

The initial step leverages a nucleophilic aromatic substitution (SNAr), specifically a halogen exchange (Halex) reaction.

-

Protocol:

-

To a solution of 2-amino-4-chloropyridine (1.0 eq) in N,N-dimethylformamide (DMF, ~3.5 mL/g), add sodium fluoride (NaF, ~1.6 eq).[3]

-

Heat the reaction mixture to 140 °C and maintain for 5-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[3]

-

Cool the mixture to 80 °C and remove the DMF under reduced pressure.[3]

-

Partition the residue between dichloromethane (DCM) and saturated aqueous sodium chloride (brine).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude solid from ethanol to yield 2-amino-4-fluoropyridine as a white solid.[3]

-

-

Mechanistic Rationale: The pyridine ring is electron-deficient, which facilitates SNAr. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. Although chlorine is a reasonable leaving group, the use of a polar aprotic solvent (DMF) and high temperature is necessary to drive the reaction with the relatively moderate nucleophilicity of the fluoride ion.

Step 2: Synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine

This step employs a reductive amination, a classic and highly efficient method for methylating primary amines.

-

Protocol:

-

Suspend 2-amino-4-fluoropyridine (1.0 eq) in dichloromethane (DCM, ~10 mL/g).

-

Add aqueous formaldehyde (37 wt. %, 2.5 eq) to the suspension.

-

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 eq) portion-wise over 15 minutes, controlling any exotherm with an ice bath.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final compound.

-

-

Mechanistic Rationale: The primary amine first condenses with formaldehyde to form an iminium ion intermediate. Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. It is significantly milder than other hydride reagents like sodium borohydride, allowing for a one-pot procedure without reducing the formaldehyde. Its steric bulk and attenuated reactivity prevent unwanted side reactions and provide high selectivity for the reduction of the iminium ion to the desired dimethylated amine.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | δ ~8.0-8.2 ppm: Doublet of doublets (dd), 1H (H-6, proton adjacent to ring nitrogen). Coupling to H-5 and F-2. δ ~6.3-6.5 ppm: Doublet of doublets (dd), 1H (H-5, proton adjacent to the dimethylamino group). Coupling to H-6 and F-2. δ ~6.1-6.3 ppm: Doublet (d), 1H (H-3, proton between F and N(Me)₂). Coupling to F-2. δ ~3.0-3.2 ppm: Singlet (s), 6H (-N(CH₃)₂). |

| ¹³C NMR | δ ~160-165 ppm: Doublet (d), C-2 (carbon bearing fluorine, large ¹JCF coupling). δ ~155-160 ppm: Singlet (s), C-4 (carbon bearing dimethylamino group). δ ~148-152 ppm: Doublet (d), C-6 (CH adjacent to ring nitrogen, smaller ³JCF coupling). δ ~105-110 ppm: Doublet (d), C-5 (CH, smaller ³JCF coupling). δ ~95-100 ppm: Doublet (d), C-3 (CH, smaller ²JCF coupling). δ ~35-40 ppm: Singlet (s), -N(CH₃)₂. |

| ¹⁹F NMR | A single resonance is expected in the typical range for fluoropyridines, showing complex multiplicity due to coupling with H-3, H-5, and H-6. |

| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z = 141.0826; Found m/z = 141.08. |

Reactivity and Applications in Drug Discovery

The primary utility of 2-fluoro-N,N-dimethylpyridin-4-amine stems from its identity as a "Protein Degrader Building Block".[2] This classification points to its role in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[5][6]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to its application is the high reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution.

-

Electronic Factors: The pyridine nitrogen and the fluorine atom are both strongly electron-withdrawing, making the C2 position highly electrophilic and susceptible to attack by nucleophiles.

-

Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate. The high electronegativity of fluorine stabilizes this transition state, accelerating the reaction.[7] In fact, the reaction of 2-fluoropyridine with an alkoxide is over 300 times faster than that of 2-chloropyridine.[8]

-

Common Nucleophiles: This moiety readily reacts with N-based (amines, amides), O-based (alcohols, phenols), and S-based (thiols) nucleophiles, making it a versatile handle for linking different parts of a molecule.[7][9]

Application in PROTAC Synthesis

A PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[10] 2-Fluoro-N,N-dimethylpyridin-4-amine is frequently used as a "linkerable warhead" or a core scaffold onto which linkers and other components are attached.

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 849937-80-0|2-Fluoro-N,N-dimethylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

solubility of 2-Fluoro-N,N-dimethylpyridin-4-amine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-N,N-dimethylpyridin-4-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Fluoro-N,N-dimethylpyridin-4-amine (F-DMAP). Due to the current absence of publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on the well-documented properties of its parent analogue, N,N-dimethylpyridin-4-amine (DMAP), and the physicochemical effects of fluorine substitution. We present a theoretical analysis of expected solubility trends across a range of common organic solvents, grounded in principles of intermolecular forces and solvent properties. Furthermore, this guide provides a detailed, field-proven experimental protocol for the precise determination of solubility, enabling researchers in drug development and chemical synthesis to generate reliable data. This document is designed to be an essential resource for scientists and professionals requiring a deep understanding of the solubility characteristics of this important chemical entity.

Introduction: The Significance of Solubility for 2-Fluoro-N,N-dimethylpyridin-4-amine

2-Fluoro-N,N-dimethylpyridin-4-amine, a fluorinated analogue of the widely used catalyst N,N-dimethylpyridin-4-amine (DMAP), is a compound of increasing interest in synthetic chemistry and drug discovery. The introduction of a fluorine atom can significantly alter the electronic properties, metabolic stability, and binding interactions of a molecule, making F-DMAP a valuable building block.[1]

The solubility of a compound in organic solvents is a critical physical property that governs its application in virtually every stage of development, from reaction optimization and purification to formulation and biological screening. A thorough understanding of solubility is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification: Developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation: Creating stable and deliverable formulations for pharmaceutical and other applications.

-

Process Scale-up: Designing efficient and reproducible manufacturing processes.

This guide addresses the current information gap by providing a robust theoretical framework and a practical experimental approach to understanding and quantifying the solubility of 2-Fluoro-N,N-dimethylpyridin-4-amine.

Theoretical & Predictive Solubility Analysis

Physicochemical Properties of 2-Fluoro-N,N-dimethylpyridin-4-amine

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | [2] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| CAS Number | 849937-80-0 | [1][2] |

| Calculated LogP | 1.287 | [2] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Fluoro F) | [2] |

Causality of Structural Features on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of intermolecular forces.[3] The key structural features of 2-Fluoro-N,N-dimethylpyridin-4-amine are:

-

The Pyridine Ring System: A polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor.

-

The Dimethylamino Group: A tertiary amine that increases the molecule's polarity and basicity. The nitrogen atom is a potential hydrogen bond acceptor.

-

The Fluoro Substituent: A highly electronegative atom that introduces a strong dipole moment. It is a weak hydrogen bond acceptor.

The parent compound, DMAP, is known to be soluble in a wide array of organic solvents, including water, ethanol, acetone, chloroform, and ethyl acetate.[4] This broad solubility is due to its polarity and ability to interact favorably with a range of solvent types.

The introduction of the fluorine atom at the 2-position is expected to modulate this solubility profile:

-

Increased Polarity: The C-F bond is highly polarized, which should enhance solubility in polar solvents.

-

Altered Basicity: Fluorine is an electron-withdrawing group, which will decrease the basicity of the pyridine nitrogen. This may slightly reduce solubility in acidic media compared to DMAP but is unlikely to drastically alter solubility in neutral organic solvents.

Predicted Solubility in Common Organic Solvents

Based on this analysis, the following qualitative solubility trends are predicted for 2-Fluoro-N,N-dimethylpyridin-4-amine:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The molecule's polar nature and hydrogen bond accepting sites (pyridine N, F) will interact strongly with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO, THF | High to Moderate | Strong dipole-dipole interactions between the polar C-F and N-C bonds of the solute and the polar functionalities of the solvents will promote dissolution. |

| Chlorinated | Dichloromethane, Chloroform | High | The molecule's polarity aligns well with these moderately polar solvents. DMAP shows excellent solubility in these solvents. |

| Non-Polar | Hexane, Toluene | Low to Very Low | The significant polarity of 2-Fluoro-N,N-dimethylpyridin-4-amine makes it a poor match for the weak London dispersion forces offered by non-polar solvents. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To move from prediction to quantitative data, a reliable experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the solubility of a solid compound.[3] This protocol is designed to be a self-validating system.

Materials and Equipment

-

2-Fluoro-N,N-dimethylpyridin-4-amine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed glass vials for evaporation

-

Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down)

Experimental Workflow Diagram

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-Fluoro-N,N-dimethylpyridin-4-amine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure saturation is reached.

-

Sampling: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a glass syringe.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any undissolved micro-particulates. Discard the first portion of the filtrate to saturate the filter material and then dispense an accurately known volume or mass of the clear, saturated solution into a pre-weighed (tared) vial.

-

Solvent Evaporation: Remove the solvent completely from the tared vial under reduced pressure or a gentle stream of nitrogen until a constant weight of the dried residue is achieved.

-

Calculation: Weigh the vial containing the dried solute. The solubility can then be calculated using the following formula:

Solubility (mg/mL) = (Mass of vial + residue) - (Mass of empty vial) / Volume of filtrate (mL)

Safety and Handling

While a specific safety data sheet for 2-Fluoro-N,N-dimethylpyridin-4-amine is not widely available, the parent compound, DMAP, is classified as toxic if swallowed, fatal in contact with skin, and causes skin and eye irritation.[5] It is imperative to assume that the fluorinated analogue possesses a similar or greater level of toxicity.

Mandatory Precautions:

-

Handle the compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the specific solvents being used.

Conclusion

This technical guide provides a scientifically grounded approach to understanding the solubility of 2-Fluoro-N,N-dimethylpyridin-4-amine. By leveraging data from its parent compound, DMAP, and fundamental chemical principles, we have established a predictive framework for its behavior in various organic solvents. The detailed experimental protocol provided herein offers researchers a robust and reliable method for obtaining precise quantitative solubility data. This information is critical for the effective application of this versatile building block in research, development, and manufacturing.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- COMMON SOLVENT PROPERTIES. (n.d.).

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

- Solvent Physical Properties. (n.d.).

-

Dielectric Constants of Common Solvents. (n.d.). Scribd. Retrieved from [Link]

- Properties of Common Organic Solvents. (2022, September 8).

-

DMAP - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Fluoro-N,N-dimethylpyridin-4-amine

Introduction

2-Fluoro-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom, make it a valuable building block in the synthesis of novel compounds. Accurate structural elucidation and characterization are paramount for any research and development involving this molecule. This in-depth technical guide provides a comprehensive overview of the expected spectral data for 2-Fluoro-N,N-dimethylpyridin-4-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage data from structurally related analogs, such as 2-fluoropyridine and 4-dimethylaminopyridine (DMAP), in conjunction with established spectroscopic principles, to provide a robust and predictive analysis. This approach not only offers a valuable reference for the identification and characterization of 2-Fluoro-N,N-dimethylpyridin-4-amine but also serves as an educational tool for understanding the impact of substituent effects on spectroscopic properties.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme will be used for the pyridine ring of 2-Fluoro-N,N-dimethylpyridin-4-amine.

Caption: Predicted key ¹H-¹H and ¹H-¹⁹F NMR correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| C=C and C=N ring stretching | 1580 - 1620 | Strong |

| C-N stretch (aromatic amine) | 1300 - 1350 | Strong |

| C-F stretch | 1200 - 1250 | Strong |

| Aromatic C-H out-of-plane bending | 800 - 850 | Strong |

Causality behind Predictions: The predicted frequencies are based on established correlation tables for substituted pyridines and aromatic amines.[1][2][3] The C=C and C=N stretching vibrations in the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region. The strong electron-donating dimethylamino group is expected to influence the position and intensity of these bands. The C-F stretch for fluorinated aromatic compounds is a strong and characteristic absorption.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular formula is C₇H₉FN₂,[4][5] giving a molecular weight of 140.16 g/mol . In a high-resolution mass spectrum, the exact mass would be a key identifier. The molecular ion peak is expected to be prominent.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for N,N-dimethylamino compounds, leading to a fragment at m/z 125.

-

Loss of HCN: A characteristic fragmentation of the pyridine ring, which could lead to a fragment at m/z 113.

-

Retro-Diels-Alder reaction: Cleavage of the pyridine ring could also occur via a retro-Diels-Alder mechanism.

-

| m/z | Predicted Fragment |

| 140 | [M]⁺ |

| 125 | [M - CH₃]⁺ |

| 113 | [M - HCN]⁺ |

Causality behind Predictions: The fragmentation patterns are predicted based on the general principles of mass spectrometry and the known fragmentation of substituted pyridines and aromatic amines.[4][5][6] The stability of the pyridine ring suggests that the molecular ion will be relatively abundant.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and would likely produce a clear fragmentation pattern. Electrospray Ionization (ESI) would be suitable for LC-MS and would primarily show the protonated molecule [M+H]⁺ at m/z 141.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectral characteristics of 2-Fluoro-N,N-dimethylpyridin-4-amine. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, serves as a valuable baseline for researchers. Experimental verification of these predictions will be crucial for the definitive characterization of this compound. The methodologies and interpretations presented herein are designed to empower scientists in their research and development efforts involving this and other novel fluorinated pyridine derivatives.

References

-

Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

Correlations of the infrared spectra of some pyridines. Semantic Scholar. [Link]

-

Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. [Link]

-

Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic. [Link]

-

4-(Dimethylamino)pyridine. PubChem. [Link]

-

4-Dimethylaminopyridine. Wikipedia. [Link]

-

Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate. Scientific Research Publishing. [Link]

Sources

- 1. Correlations of the infrared spectra of some pyridines | Semantic Scholar [semanticscholar.org]

- 2. asianpubs.org [asianpubs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. article.sapub.org [article.sapub.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Fluorinated Pyridine Derivative

An In-depth Technical Guide to the Theoretical Studies of 2-Fluoro-N,N-dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and catalytic properties.[1] Among these, 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly effective nucleophilic catalyst used in a plethora of organic transformations.[2][3] The introduction of a fluorine atom onto the pyridine ring, as in 2-Fluoro-N,N-dimethylpyridin-4-amine, presents an intriguing modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds—can significantly alter a molecule's physicochemical and biological characteristics, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of 2-Fluoro-N,N-dimethylpyridin-4-amine, offering insights into its potential as a valuable building block in drug discovery and development.

Computational Methodology: A Quantum Chemical Approach

To elucidate the intrinsic properties of 2-Fluoro-N,N-dimethylpyridin-4-amine, a robust computational strategy employing quantum chemical calculations is essential. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the properties of organic molecules.[4][5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such investigations.[6] A sufficiently large and flexible basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure, particularly for a molecule containing a polar C-F bond and lone pairs on the nitrogen atoms.[6]

The computational workflow for a thorough theoretical investigation of 2-Fluoro-N,N-dimethylpyridin-4-amine is outlined below:

Caption: A typical workflow for the theoretical study of a molecule.

Molecular Geometry and Structural Analysis

The optimized molecular geometry of 2-Fluoro-N,N-dimethylpyridin-4-amine is predicted to be largely planar for the pyridine ring, with the dimethylamino group likely exhibiting some degree of pyramidalization at the nitrogen atom. The introduction of the fluorine atom at the 2-position is expected to cause localized changes in the bond lengths and angles of the pyridine ring compared to the parent DMAP molecule.

| Parameter | Predicted Value | Justification |

| C2-F Bond Length | ~1.34 Å | Typical for a C(sp²)-F bond, indicating a strong covalent interaction. |

| C4-N(amino) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance with the pyridine ring. |

| C-N-C (amino) Angle | ~118° | Suggests sp² character of the amino nitrogen due to delocalization of its lone pair. |

| Pyridine Ring C-C Bonds | 1.38 - 1.40 Å | Aromatic character with slight variations due to substituent effects. |

| Pyridine Ring C-N Bonds | 1.33 - 1.35 Å | Aromatic C-N bond lengths within the heterocyclic ring. |

Electronic Properties and Reactivity Descriptors

The electronic properties of 2-Fluoro-N,N-dimethylpyridin-4-amine are dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom. The highest occupied molecular orbital (HOMO) is anticipated to be localized primarily on the dimethylamino group and the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) is expected to be distributed over the pyridine ring, particularly towards the electron-deficient regions influenced by the fluorine atom.

Caption: A diagram illustrating the HOMO and LUMO energy levels.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The fluorine substituent is expected to lower both the HOMO and LUMO energy levels, with a potentially modest effect on the overall energy gap.

| Descriptor | Predicted Trend | Significance |

| Ionization Potential | Higher than DMAP | Fluorine's inductive effect stabilizes the HOMO. |

| Electron Affinity | Higher than DMAP | Fluorine's electron-withdrawing nature enhances the ability to accept an electron. |

| Electronegativity (χ) | Higher than DMAP | Increased overall electron-attracting tendency. |

| Chemical Hardness (η) | Similar to or slightly higher than DMAP | Reflects resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Higher than DMAP | Indicates a greater capacity to accept electrons. |

Spectroscopic Properties: A Theoretical Prediction

Vibrational Analysis (FT-IR)

The calculated infrared spectrum provides a vibrational fingerprint of the molecule. Key predicted vibrational frequencies for 2-Fluoro-N,N-dimethylpyridin-4-amine are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H (aliphatic) stretch | 3000 - 2850 | Stretching vibrations of the C-H bonds in the dimethylamino group. |

| C=C, C=N (ring) stretch | 1600 - 1450 | Aromatic ring stretching vibrations, characteristic of the pyridine core. |

| C-F stretch | 1250 - 1000 | A strong absorption band characteristic of the carbon-fluorine bond. |

| C-N (amino) stretch | 1350 - 1250 | Stretching vibration of the bond connecting the amino group to the ring. |

NMR Spectroscopy

The theoretical prediction of NMR spectra is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7]

¹H NMR: The protons on the pyridine ring are expected to show distinct chemical shifts due to the anisotropic effects of the ring current and the electronic influence of the substituents. The proton at the 3-position, being adjacent to the fluorine atom, is anticipated to be the most deshielded.

¹³C NMR: The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts. The carbon atom bonded to the fluorine (C2) will show a large downfield shift and will likely appear as a doublet due to one-bond C-F coupling. The carbon attached to the dimethylamino group (C4) will also be significantly deshielded.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.8 - 8.0 | - |

| H5 | ~6.5 - 6.7 | - |

| H6 | ~8.0 - 8.2 | - |

| N(CH₃)₂ | ~3.0 - 3.2 | ~40 |

| C2 | - | ~160 (d, ¹JCF ≈ 240 Hz) |

| C3 | - | ~110 |

| C4 | - | ~155 |

| C5 | - | ~105 |

| C6 | - | ~150 |

Electronic Transitions (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. For 2-Fluoro-N,N-dimethylpyridin-4-amine, transitions from the HOMO (largely π-character) to the LUMO (π*-character) are expected to dominate the low-energy region of the spectrum. The presence of the dimethylamino group is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 2-fluoropyridine.

Potential Applications in Drug Development

The theoretical insights into the properties of 2-Fluoro-N,N-dimethylpyridin-4-amine suggest its potential as a versatile building block in medicinal chemistry.

-

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

-

Modulation of pKa: The electron-withdrawing nature of fluorine will lower the basicity of the pyridine nitrogen compared to DMAP, which can be crucial for optimizing the pharmacokinetic properties of a drug.

-

Bioisosteric Replacement: The fluorinated pyridine ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of a molecule's properties.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical framework for the study of 2-Fluoro-N,N-dimethylpyridin-4-amine. Through the application of quantum chemical methods, we have predicted its key structural, electronic, and spectroscopic properties. The interplay of the electron-donating dimethylamino group and the electron-withdrawing fluorine atom creates a unique electronic environment that can be harnessed for various applications. The insights gained from these theoretical studies provide a solid foundation for future experimental investigations and highlight the potential of this molecule as a valuable synthon in the design and development of novel therapeutic agents and functional materials.

References

-

Hussein, A. H. M., et al. (n.d.). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. Available at: [Link][4]

-

V, P., & S, S. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. Available at: [Link][1]

-

Khan, I., et al. (2017). N, N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... RSC Advances, 7(59), 37381-37391. Available at: [Link][8]

-

Shiue, G.-G., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). In Abstracts of Papers of the American Chemical Society. AMER CHEMICAL SOC. Available at: [Link][9]

-

Anand, A., et al. (2026). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv. Available at: [Link][10]

-

ResearchGate. (n.d.). Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid. Retrieved from [Link][6]

-

Alabaster. (n.d.). 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. Retrieved from [Link][11]

-

Lin, C., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(11), 6847-6894. Available at: [Link][5]

-

Wang, C., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593-2609. Available at: [Link][12]

-

University of Massachusetts. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link][13]

-

PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link][2]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link][3]

-

Khan, I., et al. (n.d.). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. ResearchGate. Available at: [Link][14]

-

Fronczek, F. R., & Tovar, J. D. (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH Public Access, 11(4), 1385-1395. Available at: [Link][15]

-

Toure, M. M., et al. (2017). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 226-236. Available at: [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [2601.10002] Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex [arxiv.org]

- 11. calpaclab.com [calpaclab.com]

- 12. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lehigh.edu [lehigh.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-Fluoro-N,N-dimethylpyridin-4-amine

An In-depth Technical Guide to the Synthesis and Strategic Application of 2-Fluoro-N,N-dimethylpyridin-4-amine

Foreword: A Convergence of Catalysis and Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern chemistry, ubiquitous in pharmaceuticals, agrochemicals, and materials science. Within this family, 4-Dimethylaminopyridine (DMAP) stands as a preeminent hypernucleophilic acylation catalyst, its utility cemented in countless synthetic procedures.[1][2] The strategic introduction of fluorine into such privileged structures represents a powerful tool for medicinal chemists, offering a means to modulate physicochemical properties like metabolic stability, pKa, and binding interactions.[3]

This guide delves into the (CAS 849937-80-0), a molecule at the confluence of these two domains.[4][5][6] Its history is not one of a singular, dramatic discovery but rather a story of convergence—the culmination of decades of advances in organofluorine chemistry and the strategic design of functionalized building blocks. We will explore the foundational synthetic challenges, the evolution of key enabling methodologies, and the logical frameworks that allow for the efficient construction of this and related compounds for application in modern drug discovery.

The Synthetic Conundrum: Orthogonal Directing Effects

The primary challenge in synthesizing 2-Fluoro-N,N-dimethylpyridin-4-amine lies in the electronically opposed nature of its substituents. The 4-dimethylamino group is a potent electron-donating group, activating the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. Conversely, the 2-fluoro substituent is strongly electron-withdrawing, deactivating the ring yet directing nucleophilic attack to the positions ortho and para to it (the 4- and 6-positions).

This electronic dichotomy necessitates a carefully planned synthetic sequence where the introduction of each group is timed to facilitate, rather than hinder, the subsequent transformation. Two primary retrosynthetic pathways emerge from this analysis.

Figure 1: Core retrosynthetic strategies for 2-Fluoro-N,N-dimethylpyridin-4-amine.

Pathway A, involving a late-stage amination via Nucleophilic Aromatic Substitution (SNAr), is often more synthetically tractable and relies on the high reactivity of 2-fluoropyridines.[7] Pathway B requires a fluorination method compatible with the electron-rich DMAP moiety, a significant challenge for many historical fluorination techniques.

Foundational Pillars: The Historical Evolution of 2-Fluoropyridine Synthesis

The ability to synthesize the target molecule is predicated on the development of reliable methods for introducing fluorine at the 2-position of the pyridine ring. This field has seen remarkable progress, moving from harsh, low-yielding procedures to mild and highly regioselective transformations.

Early Methodologies: Diazotization and Halogen Exchange (Halex)

The first routes to 2-fluoropyridines were extensions of classical aromatic chemistry. The Balz-Schiemann reaction , involving the diazotization of 2-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt, was an early approach. However, this method is often hampered by the potential instability of the diazonium intermediates, which can be explosive.[8]

An alternative, the Halogen Exchange (Halex) reaction , became a more common industrial method. This involves the nucleophilic displacement of a chloride at the 2-position with a fluoride salt, typically potassium fluoride. Early iterations of this process required high temperatures (250-370°C) and extremely long reaction times, sometimes exceeding 400 hours, often in polar aprotic solvents or, in some patented procedures, without any solvent under high pressure.[9]

The N-Oxide Route: A Paradigm Shift in Regioselectivity

A significant breakthrough came with the use of pyridine N-oxides. Activating the N-oxide with an electrophilic agent, such as tosyl chloride (TsCl) or triflic anhydride (Tf₂O), renders the 2- and 6-positions highly susceptible to nucleophilic attack. Subsequent treatment with a fluoride source installs the fluorine atom with excellent regioselectivity under much milder conditions than the Halex process.[10] This strategy became a cornerstone for accessing structurally diverse 2-fluoropyridines.[8][11]

The Modern Frontier: Direct C-H Fluorination

The most atom-economical approach is the direct fluorination of a C-H bond, avoiding the need for pre-functionalized starting materials. Early examples utilized aggressive reagents like silver(II) fluoride (AgF₂), which showed a preference for the 2-position.[10] More recent advances in photoredox and transition-metal catalysis, coupled with sophisticated electrophilic N-F fluorinating agents like Selectfluor®, have expanded the scope and mildness of direct C-H fluorination, representing the current state-of-the-art.[10]

Figure 2: The historical progression of synthetic methods for 2-fluoropyridines.

Data Summary: A Comparative Overview of Synthetic Methodologies

The choice of synthetic strategy is a balance of yield, substrate scope, scale, and available resources. The following table summarizes typical performance for the key historical methodologies for monofluoropyridine synthesis.

| Synthetic Method | Precursor | Reagents | Typical Conditions | 2-Fluoropyridine Yield (%) | Key Advantages / Disadvantages |

| Balz-Schiemann | 2-Aminopyridine | NaNO₂, HBF₄, then heat | Multi-step, 0°C to >100°C | 40-60% | (-) Potentially explosive intermediates.[8] |

| Halogen Exchange | 2-Chloropyridine | KF | High temp. (250-370°C), long time (40-500h) | 60-85% | (+) Simple reagents. (-) Harsh conditions.[9] |

| Pyridine N-Oxide | Pyridine N-Oxide | Ts₂O, Et₃N·3HF | Mild, 25-80°C | 70-95% | (+) High regioselectivity, mild conditions.[8][10] |

| Direct C-H Fluorination | Pyridine | AgF₂ or Selectfluor®/catalyst | Varies, often mild | 50-98% | (+) High atom economy, avoids pre-functionalization.[7][10] |

Recommended Synthetic Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Based on robustness and predictability, the most reliable route to 2-Fluoro-N,N-dimethylpyridin-4-amine utilizes a late-stage SNAr reaction. The fluorine atom at the 2-position is a surprisingly effective leaving group in this context—significantly more so than chlorine. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, a consequence of fluorine's high electronegativity stabilizing the intermediate Meisenheimer complex.[7]

This protocol starts from the commercially available 2-fluoro-4-chloropyridine.

Step-by-Step Methodology

Objective: To synthesize 2-Fluoro-N,N-dimethylpyridin-4-amine from 2-fluoro-4-chloropyridine and dimethylamine.

Materials:

-

2-Fluoro-4-chloropyridine (1.0 eq)

-

Dimethylamine solution (e.g., 2.0 M in THF, 2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (pressure tube or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-fluoro-4-chloropyridine (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF or DMSO to dissolve the starting material (concentration approx. 0.5 M). Add the dimethylamine solution (2.0-3.0 eq) to the vessel.

-

Reaction Execution: Seal the vessel tightly. Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The excess base (K₂CO₃) and dimethylamine ensure the reaction proceeds to completion and neutralize the HCl byproduct.

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF/DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Fluoro-N,N-dimethylpyridin-4-amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 3: Experimental workflow for the SNAr synthesis of the target compound.

Conclusion and Future Outlook

The existence of 2-Fluoro-N,N-dimethylpyridin-4-amine is a testament to the maturation of synthetic organic chemistry. Its creation is not the result of a single discovery but is enabled by a rich history of methodological development, from the hazardous Balz-Schiemann reaction to the elegant and efficient pyridine N-oxide and C-H activation strategies. Understanding this historical context provides researchers with a logical framework for designing syntheses for novel, highly functionalized heterocyclic building blocks. As a structural analogue of DMAP, this compound and its derivatives are valuable tools for medicinal chemists seeking to fine-tune the properties of bioactive molecules, ensuring that the legacy of fluoropyridine chemistry will continue to expand in the field of drug development.

References

- The Advent of a Privileged Scaffold: A Technical History of Fluorin

-

Xiong, H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3726–3729. [Link]

- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- Boudakian, M. M. (1967). US Patent 3,296,269 - Process for providing 2-fluoropyridine.

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert

-

Umemoto, T., & Tomizawa, G. (1989). Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. The Journal of Organic Chemistry, 54(7), 1726-1731. [Link]

-

Xiong, H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Sci-Hub. [Link]

-

Lee, H. G., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(20), 7454–7457. [Link]

-

Zhang, J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7549–7559. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. PubMed. [Link]

- Synthetic method of 2-amino-4-fluoropyridine - Google P

-

4-Dimethylaminopyridine - Wikipedia. [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. [Link]

-

Synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine - ResearchGate. [Link]

- Process for producing 4-dimethyl amino pyridine (4-DMAP)

Sources

- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 2. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]

- 3. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 849937-80-0|2-Fluoro-N,N-dimethylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sci-hub.box [sci-hub.box]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluoro-N,N-dimethylpyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS 849937-80-0), a substituted pyridine derivative of increasing importance in pharmaceutical and chemical synthesis. Understanding the thermal hazards associated with this compound is critical for ensuring safe handling, process development, and storage. This document outlines a systematic approach to thermal hazard assessment, integrating data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). We will explore the causality behind these experimental choices, present detailed protocols, and propose potential decomposition pathways. This guide is intended for researchers, process chemists, and safety professionals in the drug development and chemical manufacturing industries.

Introduction: The Need for Thermal Hazard Assessment

2-Fluoro-N,N-dimethylpyridin-4-amine is a fluorinated analog of 4-Dimethylaminopyridine (DMAP), a widely used and highly effective nucleophilic catalyst.[1] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity, making such compounds valuable as building blocks for active pharmaceutical ingredients (APIs).[2][3] However, the presence of a C-F bond and an electron-rich aminopyridine ring system necessitates a thorough evaluation of its thermal stability.[4]

Undesired exothermic decomposition can lead to thermal runaway reactions, posing severe safety hazards, especially during scale-up operations.[5][6] A proactive and systematic thermal hazard assessment is not merely a regulatory requirement but a fundamental pillar of safe and robust process design. This guide provides the technical framework for such an assessment.

Physicochemical Properties and Known Hazards

A baseline understanding of the molecule's properties is the first step in any safety assessment.

| Property | Value | Source |

| CAS Number | 849937-80-0 | [7][8] |

| Molecular Formula | C₇H₉FN₂ | [7][8] |

| Molecular Weight | 140.16 g/mol | [7][8] |

| Appearance | White to off-white solid | Assumed, based on analogs |

| Hazards (Analog) | Toxic if swallowed, Fatal in contact with skin, Causes skin/eye irritation | [9][10][11] |

Note: Hazard information is based on the non-fluorinated analog, DMAP (CAS 1122-58-3), as specific public data for the title compound is limited. It should be handled with extreme caution, assuming similar or greater toxicity. Thermal decomposition of related nitrogen-containing heterocycles can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen cyanide.[10]

Experimental Assessment of Thermal Hazards